molecular formula C19H22N4O B6442442 N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide CAS No. 2640898-17-3

N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide

Cat. No.: B6442442
CAS No.: 2640898-17-3
M. Wt: 322.4 g/mol
InChI Key: RSKRZLCLDDIGRA-UHFFFAOYSA-N
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Description

N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide is a complex organic compound with a unique structure that includes cyclobutyl and cyclopropyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This might include the use of specific solvents, temperatures, and reaction times to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group such as a halogen or alkyl group.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound, interacting with specific biological targets.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide include other pyrimidine derivatives with cyclobutyl or cyclopropyl groups. These compounds might share some chemical properties but differ in their specific biological or material applications.

Uniqueness

What sets this compound apart is its specific combination of functional groups and ring structures, which could confer unique reactivity and interactions with biological targets or materials.

Properties

IUPAC Name

N-[3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-12(24)20-15-6-3-7-16(10-15)21-18-11-17(13-4-2-5-13)22-19(23-18)14-8-9-14/h3,6-7,10-11,13-14H,2,4-5,8-9H2,1H3,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKRZLCLDDIGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)NC2=NC(=NC(=C2)C3CCC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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